
Tirasemtiv
Übersicht
Beschreibung
Tirasemtiv, auch bekannt als CK-2017357, ist ein niedermolekularer Aktivator des schnellen Skelettmuskel-Troponinkomplexes. Es wird hauptsächlich zur Behandlung von Erkrankungen entwickelt, die mit Skelettmuskelschwäche oder -müdigkeit verbunden sind, wie z. B. Amyotrophe Lateralsklerose (ALS). This compound sensibilisiert das Sarkomer für Calcium, wodurch die Kraft der Muskelkontraktion erhöht wird .
Vorbereitungsmethoden
Die Synthese von Tirasemtiv umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Eines der Schlüsselzwischenprodukte ist 6-Brom-imidazo[4,5-b]pyrazin-2-on. Das allgemeine Verfahren beinhaltet die Reaktion von 3,5-Dibrompyrazin-2-amin mit einem primären Amin in einem Mikrowellenreaktionsgefäß . Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden typischerweise unter einer Stickstoffatmosphäre durchgeführt, um Feuchtigkeit und luftempfindliche Reaktionen zu vermeiden .
Analyse Chemischer Reaktionen
Tirasemtiv durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu liefern.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Amyotrophic Lateral Sclerosis (ALS)
Phase II and III Trials:
- The BENEFIT-ALS trial, a Phase IIb study, involved 605 participants and aimed to assess Tirasemtiv's safety and efficacy. Although the drug was found safe, it did not meet its primary endpoint concerning the ALS Functional Rating Scale. However, it showed a statistically significant reduction in the decline of Slow Vital Capacity (SVC), suggesting potential benefits in respiratory function .
- The subsequent VITALITY-ALS Phase III trial included 744 participants and also failed to demonstrate significant improvements in SVC or muscle strength compared to placebo. Notably, tolerability issues were highlighted as a critical factor affecting the study's outcomes .
Spinal Muscular Atrophy (SMA)
In preclinical studies using mouse models of SMA, this compound demonstrated significant improvements in muscle force and fatigue resistance. For instance:
- In adult-onset SMA mice, this compound-treated subjects exhibited enhanced grip strength and prolonged hang time on a grid test compared to controls .
- In intermediate-severity SMA models, this compound increased submaximal muscle force during nerve stimulation .
Other Neuromuscular Disorders
This compound has shown promise in enhancing muscle function in various neuromuscular conditions characterized by reduced neuromuscular input. Studies indicate that it can amplify skeletal muscle response to nerve activation, potentially benefiting conditions like myasthenia gravis and Charcot-Marie-Tooth disease .
Summary of Clinical Findings
Case Study: BENEFIT-ALS Trial
The BENEFIT-ALS trial was pivotal in assessing this compound's potential for ALS patients. Despite not meeting its primary efficacy endpoint, secondary analyses indicated that patients receiving this compound experienced a slower decline in SVC, suggesting that while the drug may not halt disease progression, it could improve respiratory function—a critical aspect of patient care.
Case Study: Preclinical SMA Models
In studies involving SMA mouse models, this compound's ability to enhance muscle force and resistance to fatigue was notable. These findings support its potential as a treatment option for SMA, indicating that further clinical exploration is warranted.
Wirkmechanismus
Tirasemtiv exerts its effects by selectively activating the fast skeletal muscle troponin complex. It sensitizes the sarcomere to calcium by slowing the release of calcium from the regulatory troponin complex. This results in increased force production, especially at low to mid-range neuronal stimulation frequencies . The molecular targets include the fast skeletal muscle troponin complex, and the pathways involved are related to calcium signaling and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Tirasemtiv wird mit anderen Aktivatoren des schnellen Skelettmuskel-Troponins verglichen, wie z. B. Reldesemtiv. Reldesemtiv ist eine Verbindung der zweiten Generation, die im Vergleich zu this compound eine verbesserte Muskelaktivierungspotenz und eine bessere Verträglichkeit gezeigt hat . Beide Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Profilen und ihrer klinischen Wirksamkeit .
Ähnliche Verbindungen
Reldesemtiv: Ein Aktivator des schnellen Skelettmuskel-Troponins der zweiten Generation mit verbesserter Potenz und Verträglichkeit.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den schnellen Skelettmuskel-Troponinkomplex selektiv zu aktivieren, was es zu einem vielversprechenden therapeutischen Mittel für neuromuskuläre Erkrankungen macht.
Biologische Aktivität
Tirasemtiv (formerly known as CK-2017357) is a fast skeletal muscle troponin activator developed by Cytokinetics, Inc. It acts by increasing the sensitivity of the troponin complex to calcium, which enhances muscle contraction in response to neuronal input. This mechanism positions this compound as a potential therapeutic agent for conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and other neuromuscular disorders.
This compound selectively activates the fast skeletal muscle troponin complex, leading to several physiological effects:
- Increased Calcium Sensitivity : this compound amplifies the response of muscle fibers to calcium ions, shifting the force-calcium relationship leftward, which results in increased muscle force at submaximal activation levels .
- Enhanced Muscle Performance : In preclinical studies, this compound has been shown to improve muscle strength and reduce fatigue in various animal models, including those with neuromuscular diseases .
Mechanism | Description |
---|---|
Calcium Sensitivity | Increases affinity of troponin for calcium |
Muscle Force Amplification | Enhances force production at submaximal stimulation rates |
Fatigue Resistance | Delays onset of muscle fatigue during exertion |
Preclinical Studies
- Animal Models :
- In B6SJL-SOD1G93A mice (a model for ALS), this compound significantly increased forelimb grip strength by 38% compared to vehicle controls at a 25% grip strength deficit milestone .
- In a nemaline myopathy mouse model, this compound improved muscle performance both in vivo and in vitro, enhancing force response to submaximal stimulation frequencies and reducing the energetic cost of force generation .
Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety in humans:
-
BENEFIT-ALS Trial :
- A Phase IIb trial involving 711 patients with ALS aimed to assess the drug's impact on muscle strength and function.
- Results indicated that while this compound was generally safe, it did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS) .
- VITALITY-ALS Trial :
Table 2: Summary of Clinical Trial Outcomes
Trial Name | Phase | Participants | Primary Endpoint | Outcome |
---|---|---|---|---|
BENEFIT-ALS | IIb | 711 | ALSFRS change | No significant difference from placebo |
VITALITY-ALS | III | Not specified | Slow Vital Capacity | Mixed results; not statistically significant |
Case Studies
Several case studies have highlighted individual responses to this compound treatment:
Eigenschaften
IUPAC Name |
5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGZEAXODVTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143379 | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005491-05-3 | |
Record name | Tirasemtiv [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirasemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRASEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.